3-Aminopyren-1-OL
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Overview
Description
3-Aminopyren-1-OL is a derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an amino group at the third position and a hydroxyl group at the first position on the pyrene ring. Pyrene derivatives are known for their photophysical and electronic properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopyren-1-OL typically involves the nitration of pyrene followed by reduction and subsequent hydroxylation. The nitration step introduces a nitro group at the desired position, which is then reduced to an amino group using reducing agents such as tin(II) chloride or iron in acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques are often employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Aminopyren-1-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the pyrene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, sulfonic acids, and nitrating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated, sulfonated, and nitrated pyrene derivatives.
Scientific Research Applications
3-Aminopyren-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Employed in the study of DNA intercalation and as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 3-Aminopyren-1-OL involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to changes in gene expression and cellular processes. Additionally, its photophysical properties allow it to act as a fluorescent probe, providing valuable insights into cellular and molecular dynamics .
Comparison with Similar Compounds
1-Aminopyrene: Similar structure but with the amino group at the first position.
3-Hydroxypyrene: Similar structure but with a hydroxyl group at the third position.
3-Nitropyrene: Similar structure but with a nitro group at the third position.
Uniqueness: 3-Aminopyren-1-OL is unique due to the presence of both amino and hydroxyl groups on the pyrene ring. This dual functionality enhances its reactivity and versatility in various chemical reactions and applications. Its ability to intercalate into DNA and its fluorescent properties make it particularly valuable in biological and medical research .
Properties
CAS No. |
103114-40-5 |
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Molecular Formula |
C16H11NO |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
3-aminopyren-1-ol |
InChI |
InChI=1S/C16H11NO/c17-13-8-14(18)12-7-5-10-3-1-2-9-4-6-11(13)16(12)15(9)10/h1-8,18H,17H2 |
InChI Key |
WEQKXFXYRNEOJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)N)O |
Origin of Product |
United States |
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